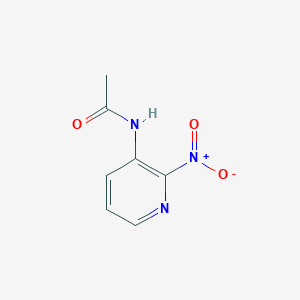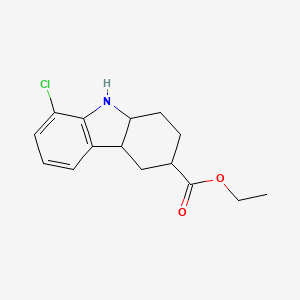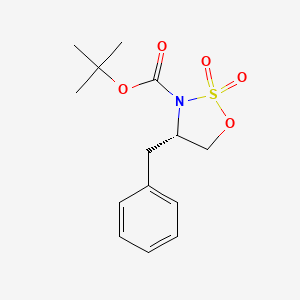
(S)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide
Vue d'ensemble
Description
The compound "(S)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide" is a member of the oxathiazolidine family, which has been studied for various applications including the synthesis of oligomers and polymers, and as potential pharmacological agents. The oxathiazolidine ring is a five-membered heterocycle containing oxygen, sulfur, and nitrogen atoms, which can impart unique physical and chemical properties to the compounds that contain it .
Synthesis Analysis
The synthesis of oxathiazolidine derivatives often involves cyclization reactions and rearrangements. For example, the synthesis of trans-(4S,5R)-4-carboxybenzyl 5-methyloxazolidin-2-ones, which are structurally related to the compound , starts from benzyl-N-Boc-(3R)-aminobutanoate and involves cyclization into the corresponding aziridine followed by rearrangement catalyzed by Sn(OTf)2 . Similarly, the synthesis of 4-carboxymethyl 5-alkyl/aryl oxazolidin-2-ones involves the formation of N-Boc aziridines, which are then rearranged to oxazolidin-2-ones with the help of a Lewis acid . These methods highlight the importance of stereochemistry and the use of protecting groups such as Boc (tert-butoxycarbonyl) in the synthesis of oxathiazolidine derivatives.
Molecular Structure Analysis
The molecular structure of oxathiazolidine derivatives is characterized by the presence of a five-membered ring containing heteroatoms, which can influence the conformation and reactivity of the molecule. The 1H NMR spectra of synthesized oligomers suggest that these molecules can fold into ordered structures, with specific spatial relationships between hydrogen atoms and carbonyl groups . This ordered folding is crucial for the biological activity and the synthesis of polymers with predictable secondary structures.
Chemical Reactions Analysis
Oxathiazolidine derivatives can undergo various chemical reactions, including isomerization. Studies on the isomerization of 3-aryl-1,2,3-oxathiazolidine-2-oxides have shown that the reaction can proceed under specific conditions, such as in certain solvents at low temperatures, leading to the formation of cis- or trans-isomers . This reactivity is important for the synthesis of specific isomers with desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxathiazolidine derivatives are influenced by their molecular structure. The presence of the oxathiazolidine ring can confer rigidity and a defined three-dimensional shape to the molecule, which is important for biological activity. For instance, the anticonvulsant activity of oxathiazolidine-4-one-2,2-dioxides has been demonstrated in vivo, with some compounds showing strong effects at low doses without signs of neurotoxicity . The conformational analysis of these compounds using IR and 1H NMR techniques provides insights into their solution behavior, which is relevant for their pharmacological properties .
Applications De Recherche Scientifique
Synthesis and Modification
(S)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide has been utilized in the synthesis of N-alkylated cyclic sulfamidates. Researchers Posakony, Grierson, and Tewson (2002) demonstrated the synthesis of BOC-protected chiral cyclic sulfamidates, including oxathiazolidine-2,2-dioxides, which were subsequently deprotected and used in alkylation reactions (Posakony, Grierson, & Tewson, 2002). This process showcases the compound's role in producing various N-alkyl substituents in cyclic sulfamidates.
Fluorination and Derivatization
Another application is in fluorination reactions. The compound, as an N-benzyl cyclic sulfamidate, was used in reactions with tetrabutylammonium fluoride (TBAF) for the synthesis of fluoroamines. This was accomplished without the need for chromatographic purification of intermediates, demonstrating its utility in large-scale synthesis (Posakony & Tewson, 2002).
Anticonvulsant Activity
The compound has also been studied for its potential in synthesizing bioisosteres of anticonvulsant drugs. Pastore et al. (2013) synthesized N-derivative-1,2,3-oxathiazolidine-4-one-2,2-dioxides, demonstrating wide-spectrum anticonvulsant activity without neurotoxicity. These derivatives were found to be significantly more potent than valproic acid in maximal electroshock seizure tests (Pastore, Sabatier, Enrique, Marder, & Bruno-Blanch, 2013).
Stereochemical Studies
Research by Nishiyama and Yamada (1975) involved the study of cis-trans isomerization of oxathiazolidine derivatives. They explored how isomerization behaviors differed in various organic solvents, contributing to the understanding of its structural and chemical properties (Nishiyama & Yamada, 1975).
Heterocyclic Compound Synthesis
Varlamov et al. (2004) reported the synthesis of perhydro-1,2,3-oxathiazine 2,2-dioxides by cyclizing related compounds, demonstrating its versatility in producing heterocyclic compounds with potential applications in various fields (Varlamov, Sidorenko, Zubkov, Chernyshev, & Turchin, 2004).
Mécanisme D'action
Target of Action
The compound “(S)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide”, also known as “(4S)-2,2-Dioxido-4-benzyl-1,2,3-oxathiazolidine, N-BOC protected”, is a derivative of the benzothiadiazine group Similar compounds in the benzothiadiazine group, such as bentazon, have been reported to target photosystem ii (psii) in plants .
Mode of Action
For instance, bentazon, a benzothiadiazine herbicide, acts as a photosynthesis inhibitor by specifically inhibiting PSII . It competes for the QB binding site with plastoquinone, the electron transporter in PSII, resulting in photosynthesis inhibition and generation of oxidative stress in sensitive species .
Biochemical Pathways
Based on the mode of action of related compounds, it can be inferred that the compound may affect the photosynthetic electron transport chain in plants by inhibiting psii . This inhibition disrupts the conversion of light energy into chemical energy, affecting the plant’s ability to produce necessary compounds for growth and survival .
Pharmacokinetics
Similar compounds in the benzothiadiazine group, such as bentazon, are known to be highly soluble in water, volatile, and mobile, which may present a risk of leaching to groundwater . These properties could potentially impact the bioavailability of the compound.
Result of Action
Based on the effects of related compounds, it can be inferred that the compound may cause oxidative stress in sensitive species due to its inhibition of psii . This could potentially lead to cellular damage and impaired growth in these species .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the mobility and volatility of the compound can lead to its distribution in various environmental compartments, including water bodies and soil . Additionally, the compound’s solubility in water can influence its availability to target organisms . The compound’s stability and efficacy can also be affected by environmental conditions such as temperature, pH, and the presence of other chemicals .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl (4S)-4-benzyl-2,2-dioxooxathiazolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-14(2,3)20-13(16)15-12(10-19-21(15,17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIYMPOLIUHNDY-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(COS1(=O)=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](COS1(=O)=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



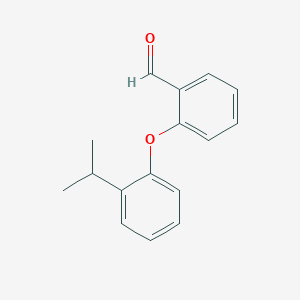
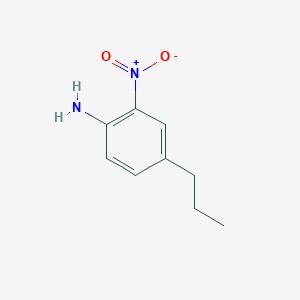
![5-[4-(Trifluoromethoxy)phenyl]thiophene-2-carboxylic acid](/img/structure/B3039408.png)



![2-[4-(Cyclohexyloxy)phenyl]ethylamine](/img/structure/B3039414.png)


![2-phenyl-2H-[1,2,3,4]tetraazolo[5,1-a]isoquinolin-4-ium tetrafluoroborate](/img/structure/B3039423.png)
![2-(Benzo[d][1,3]dioxol-5-yloxy)-5-(trifluoromethyl)aniline hydrochloride](/img/structure/B3039425.png)
![4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B3039427.png)
